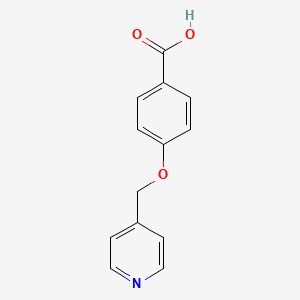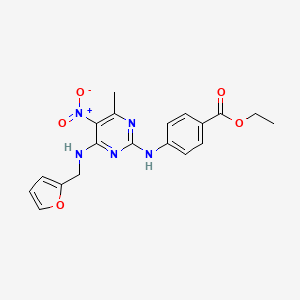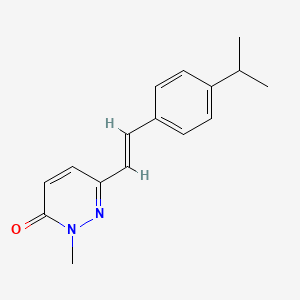
4-(Pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is characterized by a benzoic acid moiety substituted with a pyridin-4-ylmethoxy group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-pyridylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis generally follows the aforementioned route. The reaction conditions, such as temperature and reaction time, may vary depending on the specific requirements of the synthesis.
Chemical Reactions Analysis
4-(Pyridin-4-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated benzoic acid derivatives .
Scientific Research Applications
4-(Pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethoxy)benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit folic acid production in bacteria by binding to the para-aminobenzoic acid (PABA) binding pocket, demonstrating competitive antagonism . This interaction disrupts bacterial cell membrane integrity, leading to antibacterial effects.
Comparison with Similar Compounds
4-(Pyridin-4-ylmethoxy)benzoic acid can be compared with similar compounds such as:
3-(Pyridin-4-yl)benzoic acid: Similar in structure but with the pyridinyl group attached at a different position on the benzoic acid ring.
4-(Pyridin-3-ylmethoxy)benzoic acid: Similar but with the pyridinyl group attached at a different position on the pyridine ring.
4-(Pyridin-4-yl)benzoic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNDTCHJWVJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2473526.png)
![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide](/img/structure/B2473529.png)
![4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2473530.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2473531.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

